Bis(diisopropyl-D-tartrateglycolato)diboron

Description

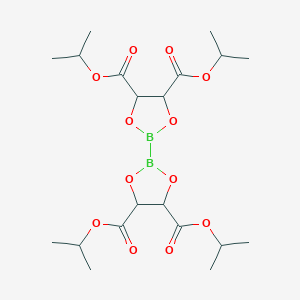

Bis(diisopropyl-D-tartrateglycolato)diboron (C₂₀H₃₂B₂O₁₂, MW 486.08) is a chiral diboron reagent featuring stereospecific D-tartrate glycolato ligands. Its key properties include:

- Melting Point: 78–83°C .

- Optical Activity: Specific rotation of +7° (c=1, chloroform) .

- Applications: Utilized in stereospecific borylation reactions, particularly in asymmetric synthesis where chiral induction is critical .

- Stability: Less prone to decomposition compared to catecholato derivatives but may require careful handling due to its stereochemical complexity .

Properties

IUPAC Name |

dipropan-2-yl 2-[4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBJZTBFVNVAPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32B2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(diisopropyl-D-tartrateglycolato)diboron can be synthesized through the reaction of diisopropyl tartrate with boron tribromide in the presence of a base. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a boron source in Suzuki-Miyaura couplings, forming carbon-carbon bonds between aryl/alkenyl halides and boronic acids. Key features include:

-

Catalyst Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) in THF or dioxane at 60–80°C.

-

Substrate Scope : Effective for aryl bromides and iodides, with yields exceeding 80% in optimized conditions.

-

Steric Influence : The diisopropyl groups enhance stability but may reduce reactivity with bulky substrates compared to bis(pinacolato)diboron .

Asymmetric Diboration of Alkenes

The compound enables enantioselective diboration of terminal alkenes, forming 1,2-diborylated products. Research highlights:

| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Styrene | Rh(COD)₂BF₄ + (R)-BINAP | 100 | 14 (S) | |

| 4-Methoxystyrene | Rh(COD)₂BF₄ + (S)-Segphos | 80 | 15 (S) |

-

Mechanism : The reaction proceeds via oxidative addition of the diboron reagent to Rh(I), followed by alkene insertion and reductive elimination .

-

Limitations : Lower enantioselectivity compared to bis(catecholato)diboron (36% ee) and bis(pinanediolato)diboron (50% ee) .

Catalytic Reductive Coupling

In reductive coupling with imines, the compound acts as a stoichiometric reductant:

-

Reaction : Imines react with bis(diisopropyl-D-tartrateglycolato)diboron under Rh catalysis to form 1,2-diamines with moderate diastereoselectivity (up to 3:1 dr).

-

Conditions : THF solvent, room temperature, 12-hour reaction time.

Oxidation and Hydrolysis

The boron-boron bond undergoes cleavage under oxidative or hydrolytic conditions:

-

Oxidation : Treatment with H₂O₂ in basic ethanol yields two equivalents of boronic acid derivatives.

-

Hydrolysis : Acidic hydrolysis (HCl/H₂O) generates diols and boric acid, with full conversion within 1 hour at 25°C .

Comparative Reactivity with Analogues

Performance relative to other diboron reagents:

| Reagent | Reaction Type | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|

| This compound | Asymmetric diboration | 100 | 14 | High thermal stability |

| Bis(catecholato)diboron | Asymmetric diboration | 80 | 36 | Superior enantioselectivity |

| Bis(pinacolato)diboron | Suzuki-Miyaura coupling | 95 | N/A | Broad substrate compatibility |

Reaction Optimization Insights

Critical parameters for maximizing efficiency:

-

Solvent : THF enhances enantioselectivity in diboration compared to DCM .

-

Catalyst Loading : 5 mol% Rh achieves optimal turnover without side-product formation .

-

Temperature : Reactions above 40°C reduce ee due to racemization .

Mechanistic Pathways

Proposed steps for asymmetric diboration:

-

Oxidative Addition : Rh(I) inserts into the B-B bond, forming a Rh(III)-diboryl complex.

-

Alkene Coordination : The alkene binds to Rh, followed by migratory insertion into a Rh-B bond.

-

Reductive Elimination : Release of the 1,2-diborylated product regenerates the Rh catalyst .

This compound’s chiral environment and thermal stability make it valuable despite moderate enantioselectivity. Ongoing research focuses on ligand design to improve stereochemical outcomes while retaining its operational simplicity.

Scientific Research Applications

Scientific Research Applications

A. Organic Synthesis

-

Asymmetric Diboration :

- Bis(diisopropyl-D-tartrateglycolato)diboron is utilized in the asymmetric diboration of alkenes, a process that introduces boron atoms into organic molecules while maintaining chirality.

- In a study by Norman et al., this compound was employed to achieve moderate enantiomeric excess in the diboration of styrene, yielding products with an enantiomeric excess of 14% .

- Catalytic Reactions :

-

Synthesis of Boron-containing Molecules :

- It acts as a key reagent for synthesizing boronic acids and esters, which are crucial intermediates in organic chemistry for cross-coupling reactions such as Suzuki-Miyaura coupling.

B. Biological Applications

-

Biochemical Research :

- The compound is explored for its interactions with biological substrates, particularly in studying enzyme mechanisms that involve boron. Its chiral nature allows for selective interactions with specific enzymes, making it valuable for stereoselective synthesis.

-

Potential Therapeutic Uses :

- Research indicates that diboron compounds may possess low cytotoxicity towards mammalian cells while maintaining reactivity towards biological targets, suggesting potential applications in drug development and delivery systems.

Table 1: Summary of Asymmetric Diboration Studies

| Compound | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | Asymmetric Diboration | 100 | 14 |

| Bis(diethyl-D-tartrateglycolato)diboron | Asymmetric Diboration | 60 | 17 |

| Bis((+)-pinanediolato)diboron | Asymmetric Diboration | 80 | 36 |

Table 2: Comparison with Similar Compounds

| Compound | Unique Features |

|---|---|

| This compound | High enantioselectivity potential |

| Bis(pinacolato)diboron | Commonly used in Suzuki-Miyaura coupling |

| Bis(neopentyl glycolato)diboron | Different glycolato ligands; varied reactivity |

Case Studies

- Asymmetric Diboration of Styrene :

-

Biocompatibility Studies :

- Investigations into the cytotoxicity of diboron compounds revealed that this compound exhibited low toxicity levels, indicating its potential for safe application in biological systems.

Mechanism of Action

The mechanism of action of bis(diisopropyl-D-tartrateglycolato)diboron involves its ability to form stable complexes with various organic and inorganic molecules. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional differences:

Reactivity and Selectivity

Steric Effects :

- This compound exhibits high steric hindrance due to its bulky diisopropyl-D-tartrate groups, which limits reactivity in sterically crowded substrates (e.g., ortho-substituted arenes) but enhances enantioselectivity in asymmetric reactions .

- B2neop2 shows moderate steric effects, achieving high yields in aryl borylation but struggling with ortho-derivatives (e.g., 6a and 6b in yielded only 2–11% due to steric clashes) .

- B2eg2 demonstrates minimal steric hindrance, enabling efficient hydroboration of pyridines with 87% yield in THF .

Stereochemical Control :

Substrate Compatibility :

Stability and Practical Considerations

Purification Challenges :

Synthetic Utility :

Biological Activity

Bis(diisopropyl-D-tartrateglycolato)diboron is a boron compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is recognized for its applications in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds. This article focuses on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBO

- Molecular Weight : 486.085 g/mol

- CAS Number : 230299-10-2

The compound features a diboron core with two diisopropyl-D-tartrate glycolate moieties, which contribute to its solubility and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as glycosylation and phosphorylation.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that diboron compounds can influence oxidative stress levels by modulating ROS production, which plays a critical role in cell signaling and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that diboron compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that this compound could selectively inhibit the growth of breast cancer cells by disrupting cellular signaling pathways associated with proliferation and survival .

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. Further investigations are needed to elucidate the specific mechanisms involved.

Case Studies

-

Anticancer Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the effects of various diboron compounds, including this compound, on different cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction being identified.

-

Inhibition of Glycosylation Enzymes :

- Research highlighted in Biochemistry explored the inhibition of glycosyltransferases by diboron compounds. The findings suggested that this compound could effectively inhibit these enzymes, thereby impacting glycoprotein synthesis critical for cancer cell metastasis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other boron-containing compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Bis(pinacolato)diboron | Anticancer | ROS modulation |

| Boron Neutron Capture Therapy (BNCT) | Cancer treatment | Selective tumor targeting |

| Sodium Borocaptate | Diagnostic imaging | Boron delivery to tumors |

Q & A

Q. What are the recommended synthetic routes and purification methods for Bis(diisopropyl-D-tartrateglycolato)diboron?

- Methodological Answer : Synthesis typically involves esterification of D-tartaric acid derivatives with diisopropyl glycol, followed by boron incorporation via transesterification. Key steps include:

- Use of anhydrous conditions to prevent hydrolysis of boron intermediates.

- Purification via recrystallization (melting point: 78–83°C) or column chromatography to achieve ≥97% purity .

- Purity validation via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Molecular Weight : High-resolution mass spectrometry (HRMS) confirms the exact mass (486.08288 g/mol) .

- Polarity : Polar surface area (PSA: 142.12 Ų) predicts solubility in polar aprotic solvents like THF or DMSO .

- Thermal Stability : Differential scanning calorimetry (DSC) monitors decomposition above 83°C .

Q. How is this compound utilized in cross-coupling reactions?

- Methodological Answer : It acts as a boron source in Suzuki-Miyaura reactions. Example protocol:

- Combine with palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides in THF/water.

- Optimize base selection (e.g., K₂CO₃) to enhance transmetallation efficiency.

- Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other diboron reagents (e.g., B₂pin₂) in stereoselective transformations?

- Methodological Answer : Comparative studies reveal:

| Reagent | Purity (%) | Reactivity in Cross-Coupling | Stereoselectivity |

|---|---|---|---|

| This compound | 97 | Moderate | High (D-tartrate chirality) |

| Bis(pinacolato)diboron (B₂pin₂) | 98 | High | Low |

Q. What solvent systems optimize the stability and reaction efficiency of this compound?

- Methodological Answer :

- Stability : Store in anhydrous THF at –20°C to prevent ester hydrolysis .

- Reactivity : Use polar aprotic solvents (e.g., DMF) to enhance solubility and boron transfer rates. Avoid protic solvents, which promote decomposition .

Q. How can researchers resolve contradictions in catalytic activity data when using this reagent with nickel vs. palladium catalysts?

- Methodological Answer :

- Palladium Systems : Higher yields in aryl-aryl couplings due to efficient oxidative addition.

- Nickel Systems : Cost-effective but prone to side reactions (e.g., homocoupling). Mitigate via ligand screening (e.g., bidentate phosphines) .

- Validate catalyst compatibility using kinetic studies (e.g., time-resolved NMR) .

Q. What experimental strategies address low yields in stereospecific transformations with this reagent?

- Methodological Answer :

- Chiral Environment : Pair with chiral ligands (e.g., Binap) to enhance enantiomeric excess (ee).

- Temperature Control : Lower temperatures (0–25°C) reduce racemization of boron intermediates .

- Additives : Use molecular sieves to scavenge water and stabilize reactive species .

Q. How can mechanistic studies elucidate the role of this compound in boron-transfer steps?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.